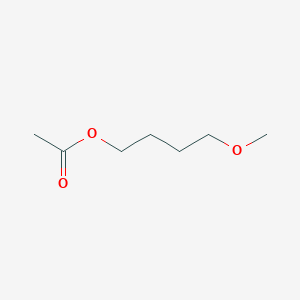

4-Methoxybutyl Acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(8)10-6-4-3-5-9-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBDDCTBHGHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619800 | |

| Record name | 4-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15057-11-1 | |

| Record name | 4-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Methoxybutyl Acetate for the Research Professional

This in-depth guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 4-methoxybutyl acetate. It covers its fundamental properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.

Core Identification and Physicochemical Properties

This compound, also known as acetic acid 4-methoxybutyl ester, is an organic compound featuring both an ether and an ester functional group.[1][2] This dual functionality imparts a unique set of properties, making it a subject of interest in various chemical and research applications.

Key Identifier:

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem[3] |

| Molecular Weight | 146.18 g/mol | Benchchem, PubChem[1][3] |

| IUPAC Name | This compound | PubChem[3] |

| Appearance | Colorless to light yellow clear liquid | TCI Chemicals[2] |

| Boiling Point | 71 °C at 15 mmHg | TCI Chemicals |

| Flash Point | 57 °C | TCI Chemicals |

| Refractive Index | 1.42 | TCI Chemicals |

| InChI Key | LMLBDDCTBHGHEO-UHFFFAOYSA-N | Benchchem, PubChem[1][3] |

Synthesis and Purification: A Validated Protocol

The most direct and common method for synthesizing this compound is the Fischer esterification of its precursor, 4-methoxybutan-1-ol, with acetic acid.[1] This reaction requires an acid catalyst to proceed at a practical rate.

Causality in Synthesis: The mechanism hinges on the protonation of the acetic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of 4-methoxybutan-1-ol. To ensure a high yield, the equilibrium of this reversible reaction is driven towards the product side by continuously removing the water byproduct, often via azeotropic distillation with a Dean-Stark apparatus.

Detailed Laboratory Synthesis Protocol

This protocol describes a self-validating system, concluding with purification and characterization to confirm the identity and purity of the final product.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybutan-1-ol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).

-

Add toluene as the azeotropic solvent.

-

Assemble the apparatus for reflux.

Step 2: Reflux and Water Removal

-

Heat the mixture to reflux.

-

Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the reaction is near completion.

Step 3: Work-up and Neutralization

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst, followed by a brine solution to remove residual water-soluble components.

Step 4: Drying and Purification

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound's unique molecular structure makes it a versatile tool for scientists.[1]

-

Specialty Solvent: Its capacity to dissolve a wide range of both polar and non-polar compounds makes it a valuable medium for conducting chemical reactions where specific solubility characteristics are required.[1] Its isomer, 3-methoxybutyl acetate, is noted for its high solvency and is used in industrial coatings, paints, and inks.[4][5]

-

Synthetic Building Block: In drug development and complex molecule synthesis, it serves as a valuable intermediate.[1] The ether linkage is generally stable under many reaction conditions, allowing the methoxybutyl group to function as a protecting group for a hydroxyl function while the acetate group is manipulated.[1]

-

Chemical Intermediate: It is used in the synthesis of other more complex molecules and specialty compounds within the pharmaceutical and chemical industries.[1][4]

Analytical Characterization

To validate the synthesis and confirm the purity of this compound, several spectroscopic techniques are employed. The data from these methods provide a definitive fingerprint of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Key expected signals include a singlet for the acetyl methyl protons, a singlet for the methoxy protons, and distinct triplets for the methylene protons of the butyl chain.

-

¹³C NMR: Shows distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the butyl chain.[3]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups.[1] A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group, and another significant band around 1110 cm⁻¹ for the C-O (ether) stretch.[3]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with this compound. Information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE)

-

Avoid contact with skin, eyes, and clothing.

-

Use in a well-ventilated area or under a fume hood to avoid inhaling vapors.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2][6]

-

Take precautionary measures against static discharge.[2]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound (CAS No. 15057-11-1) is a valuable compound for the research and drug development community. Its distinct physicochemical properties, stemming from its bifunctional ether-ester structure, make it a useful specialty solvent and synthetic intermediate. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

This compound | C7H14O3 | CID 21903822. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

Safety data sheet. (n.d.). CPAchem. Retrieved January 9, 2024, from [Link]

-

Material Safety Data Sheet. (2013, October 16). R.S. Hughes. Retrieved January 9, 2024, from [Link]

- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (2020). Google Patents.

-

Safety Data Sheet: SECTION 1: Identification of The Substance/mixture and of The Company/ Undertaking. (n.d.). Scribd. Retrieved January 9, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 15057-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C7H14O3 | CID 21903822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methoxybutyl Acetate | 4435-53-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. celanese.com [celanese.com]

- 6. tcichemicals.com [tcichemicals.com]

Core Molecular Identity and Physicochemical Characteristics

An In-depth Technical Guide to the Molecular Structure of 4-Methoxybutyl Acetate

This guide provides a comprehensive technical overview of this compound (CAS No. 15057-11-1), designed for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, the spectroscopic techniques used for its characterization, and the synthetic pathways for its formation. This document moves beyond a simple data sheet to explain the causal relationships behind its properties and the methodologies used to verify its structure, ensuring a robust understanding for practical application.

This compound is a bifunctional organic compound containing both an ether and an ester group. This unique combination imparts valuable properties, making it a versatile solvent and a key intermediate in chemical synthesis.[1] Its molecular structure is foundational to its chemical behavior, influencing everything from its solvency to its reactivity in synthetic pathways.

The molecule's identity is defined by several key descriptors:

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity (Typical) | >98.0% (GC) | |

| InChIKey | LMLBDDCTBHGHEO-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 35.5 Ų | [2][3] |

| GHS Classification | Flammable liquid and vapor (H226) | [2] |

Below is a diagram representing the fundamental connectivity of this compound.

Caption: Molecular graph of this compound.

Synthesis and Mechanistic Pathways

Understanding the synthesis of this compound is crucial for controlling its purity and for designing scalable production processes. The primary and most direct method is the Fischer esterification of its precursor alcohol, 4-methoxybutan-1-ol, with acetic acid.

Causality in Synthesis: The reaction is catalyzed by a strong acid, such as sulfuric acid. The catalyst's role is to protonate the carbonyl oxygen of acetic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of 4-methoxybutan-1-ol. The reaction is an equilibrium process. To drive it towards the formation of the ester product, the water byproduct must be continuously removed, typically via azeotropic distillation.[1]

The precursor, 4-methoxybutan-1-ol, is itself synthesized via the acid-catalyzed ring-opening of tetrahydrofuran (THF) with methanol.[1] This highlights a common strategy in organic synthesis: the conversion of readily available cyclic ethers into functionalized linear chains.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic characterization methods outlined in the next section.

-

Apparatus Setup : Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Equip the flask with a magnetic stirrer.

-

Charging Reactants : To the flask, add 4-methoxybutan-1-ol (1.0 eq) and glacial acetic acid (1.2 eq). Add a suitable solvent for azeotropic distillation, such as toluene.

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol weight).

-

Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by observing the amount of water collected.

-

Workup : Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1] For this compound, the key is to confirm the presence of both the ester and the ether functionalities.

-

Ester Group : A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected.

-

Ether & Ester C-O : Two distinct C-O stretching bands are anticipated: one for the ester linkage (O=C-O) and one for the ether linkage (C-O-C).

| Functional Group | Expected Absorption Range (cm⁻¹) | Key Observation |

| C=O Stretch (Ester) | 1735 - 1750 | A very strong and sharp peak, characteristic of an aliphatic ester. |

| C-O Stretch (Ester) | 1150 - 1300 | A strong peak confirming the ester's single bond character. |

| C-O Stretch (Ether) | 1070 - 1150 | A strong peak confirming the ether linkage. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Multiple peaks indicating the presence of sp³ hybridized C-H bonds. |

Note: Spectral data for this compound is available in the PubChem database, confirming these characteristic absorptions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton NMR reveals the electronic environment of each unique proton, their connectivity through spin-spin coupling, and their relative numbers through integration. The structure of this compound predicts 6 distinct proton signals.

| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~3.30 | Singlet (s) | 3H | -O-CH₃ (methoxy group) |

| b | ~3.40 | Triplet (t) | 2H | -CH₂ -O-CH₃ |

| c | ~1.65 | Quintet | 2H | -O-CH₂-CH₂ -CH₂- |

| d | ~1.75 | Quintet | 2H | -O-CH₂ -CH₂-CH₂- |

| e | ~4.10 | Triplet (t) | 2H | -O-C(=O)-O-CH₂ - |

| f | ~2.05 | Singlet (s) | 3H | -C(=O)-CH₃ (acetyl group) |

¹³C NMR Spectroscopy

Carbon NMR identifies all unique carbon atoms in the molecule. For this compound, 6 distinct carbon signals are expected.

| Carbon Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~171.0 | C =O (Ester carbonyl) |

| 2 | ~21.0 | -C(=O)-C H₃ (Acetyl methyl) |

| 3 | ~64.0 | -O-C H₂- (Ester methylene) |

| 4 | ~26.0 | -O-CH₂-C H₂- |

| 5 | ~29.0 | -C H₂-CH₂-O- |

| 6 | ~70.0 | -C H₂-O-CH₃ |

| 7 | ~58.5 | -O-C H₃ (Methoxy methyl) |

Note: 13C NMR spectral data for this compound is available for reference on PubChem.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through analysis of fragmentation patterns.

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z = 146.09, corresponding to the molecular formula C₇H₁₄O₃.[2][3]

-

Fragmentation : The structure of this compound suggests several predictable fragmentation pathways under electron ionization (EI), which are critical for confirming the connectivity of the ether and ester groups.

Caption: Predicted major fragmentation pathways for this compound in MS.

Safety, Handling, and Application Context

Safety and Handling: this compound is classified as a flammable liquid and vapor.[2] Standard laboratory precautions should be followed, including use in a well-ventilated area and avoidance of ignition sources. Personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, is required. Containers should be kept tightly closed. For disposal, follow local and national regulations for flammable organic waste.

Applications in Research and Development: The dual functionality and moderate polarity of this compound make it a valuable solvent for coatings, inks, and adhesives.[1] In the pharmaceutical sector, its significance lies in its use as a synthetic intermediate.[1] The methoxybutyl moiety can influence a molecule's lipophilicity, a critical parameter for modulating a drug candidate's ability to cross biological membranes.[1] By incorporating this group, drug development professionals can fine-tune the pharmacokinetic properties of a lead compound.

Conclusion

The molecular structure of this compound is definitively established through a synergistic application of synthetic chemistry and advanced spectroscopic analysis. Its linear C4 backbone, terminated by an ether on one end and an acetate ester on the other, gives rise to its characteristic properties. The detailed protocols and spectroscopic fingerprints provided in this guide serve as a foundational reference for its synthesis, identification, and application in demanding research and development environments.

References

-

This compound | C7H14O3 | CID 21903822 - PubChem. [Link]

-

This compound | C7H14O3 | CID 21903822 - PubChem - NIH. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methoxybutyl Acetate

Introduction

4-Methoxybutyl acetate is a versatile chemical compound characterized by the presence of both an ether and an ester functional group.[1] This unique structure imparts valuable properties, making it a desirable solvent in various industrial applications, including coatings, inks, and adhesives.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical sectors.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, experimental protocols, and comparative analysis of the methodologies for researchers, scientists, and drug development professionals.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of its precursor, 4-methoxy-1-butanol, followed by an esterification reaction. Two principal routes to the precursor alcohol will be discussed: the acid-catalyzed ring-opening of tetrahydrofuran (THF) and the Williamson ether synthesis starting from 1,4-butanediol. Subsequently, the esterification of 4-methoxy-1-butanol to the final product will be detailed.

Pathway 1: Synthesis via Ring-Opening of Tetrahydrofuran

This pathway involves a two-step process commencing with the synthesis of the precursor alcohol, 4-methoxy-1-butanol, through the acid-catalyzed ring-opening of tetrahydrofuran (THF) with methanol. This is followed by the esterification of the resulting alcohol.

Step 1: Synthesis of 4-Methoxy-1-butanol

The reaction proceeds via the protonation of the ether oxygen in THF by a strong acid catalyst, which activates the ring for nucleophilic attack by methanol.[1] This results in the cleavage of one of the C-O bonds in the THF ring, yielding 4-methoxy-1-butanol.

Reaction Mechanism:

-

Protonation of THF: The acid catalyst protonates the oxygen atom of the THF ring, making it a better leaving group.

-

Nucleophilic Attack: A methanol molecule acts as a nucleophile and attacks one of the carbon atoms adjacent to the protonated oxygen.

-

Ring Opening: This nucleophilic attack leads to the opening of the THF ring.

-

Deprotonation: The resulting intermediate is deprotonated to yield 4-methoxy-1-butanol and regenerate the acid catalyst.

Experimental Protocol: Synthesis of 4-Methoxy-1-butanol

| Reagent/Parameter | Quantity/Value |

| Tetrahydrofuran (THF) | 1.0 mol |

| Methanol | 5.0 mol (serves as reactant and solvent) |

| Acid Catalyst (e.g., H₂SO₄) | 0.1 mol |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-6 hours |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol and the acid catalyst.

-

Slowly add tetrahydrofuran to the mixture while stirring.

-

Heat the reaction mixture to the specified temperature and maintain it for the designated reaction time.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-methoxy-1-butanol.

-

Purify the crude product by fractional distillation.

Step 2: Esterification of 4-Methoxy-1-butanol

The most common method for this step is the Fischer esterification, which involves reacting 4-methoxy-1-butanol with acetic acid in the presence of an acid catalyst.[1][3] To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed.[1]

Reaction Mechanism (Fischer Esterification):

-

Protonation of Acetic Acid: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity.[1][3]

-

Nucleophilic Attack: The alcohol (4-methoxy-1-butanol) acts as a nucleophile and attacks the carbonyl carbon.[1][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst.[3]

Experimental Protocol: Fischer Esterification of 4-Methoxy-1-butanol

| Reagent/Parameter | Quantity/Value |

| 4-Methoxy-1-butanol | 1.0 mol |

| Acetic Acid | 1.2 mol |

| Acid Catalyst (e.g., p-TsOH) | 0.05 mol |

| Water-entraining solvent (e.g., Toluene) | 100 mL |

| Reaction Temperature | Reflux |

| Reaction Time | 3-5 hours |

Procedure:

-

Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

Add 4-methoxy-1-butanol, acetic acid, the acid catalyst, and the water-entraining solvent to the flask.

-

Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst and unreacted acetic acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Caption: Synthesis of this compound via Williamson ether synthesis.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: THF Ring-Opening | Pathway 2: Williamson Ether Synthesis |

| Starting Materials | Tetrahydrofuran, Methanol, Acetic Acid | 1,4-Butanediol, Methylating Agent, Acetic Anhydride |

| Atom Economy | Generally higher | Can be lower due to the use of a methylating agent with a leaving group. |

| Reagent Handling & Safety | Use of corrosive strong acids. | Requires handling of highly reactive and flammable sodium hydride and potentially toxic methylating agents. |

| Control of Selectivity | Generally good selectivity for the desired product. | Requires careful control of stoichiometry to avoid diether formation. |

| Purification | Fractional distillation is usually sufficient. | May require more rigorous purification (e.g., column chromatography) to separate from starting diol and byproducts. |

| Scalability | Well-suited for large-scale industrial production. | Can be more challenging to scale up due to the use of sodium hydride. |

Conclusion

Both the ring-opening of tetrahydrofuran and the Williamson ether synthesis represent viable and effective pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of production, and the safety and environmental considerations of the process. For large-scale industrial synthesis, the THF ring-opening pathway is often preferred due to its higher atom economy and more straightforward scalability. However, for smaller-scale laboratory preparations, the Williamson ether synthesis offers a classic and reliable alternative, provided that appropriate safety precautions are taken when handling hazardous reagents.

References

-

PubChem. This compound. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxybutyl Acetate in Modern Chemical Synthesis. [Link]

-

PubMed. Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran. [Link]

Sources

Spectroscopic Characterization of 4-Methoxybutyl Acetate: A Technical Guide

Introduction

4-Methoxybutyl acetate (CAS No: 15057-11-1), a versatile organic compound, finds applications as a solvent in coatings, inks, and adhesives, and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its molecular structure, featuring both an ether and an ester functional group, imparts unique chemical properties that are of significant interest to researchers and drug development professionals. Accurate structural elucidation and purity assessment are paramount for its effective application, necessitating a thorough understanding of its spectroscopic signature.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is designed for scientists and researchers, offering both theoretical insights and practical, field-proven protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectroscopic features. Understanding the connectivity of the atoms is the first step in predicting and interpreting its spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons.

Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~2.05 | Singlet (s) | 3H |

| b | ~4.08 | Triplet (t) | 2H |

| c | ~1.68 | Quintet | 2H |

| d | ~1.58 | Quintet | 2H |

| e | ~3.38 | Triplet (t) | 2H |

| f | ~3.32 | Singlet (s) | 3H |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Caption: ¹H NMR assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.

-

Tune and match the probe for the ¹H nucleus.

-

Set the acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure.

Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| 1 | ~171.0 (C=O) |

| 2 | ~21.0 (CH₃-C=O) |

| 3 | ~64.0 (O-CH₂) |

| 4 | ~26.0 (CH₂) |

| 5 | ~29.0 (CH₂) |

| 6 | ~70.0 (CH₂-O) |

| 7 | ~58.5 (O-CH₃) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Caption: ¹³C NMR assignments for this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6 mL of deuterated solvent.

-

-

Instrument Setup and Data Acquisition:

-

Follow the same initial steps as for ¹H NMR (locking, shimming).

-

Tune and match the probe for the ¹³C nucleus.

-

Set the acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration). The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and ether groups.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1740 | Ester | C=O stretch |

| ~1240 | Ester | C-O stretch |

| ~1120 | Ether | C-O-C stretch |

| 2950-2850 | Alkane | C-H stretch |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum.

-

After the measurement, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation. For this compound (C₇H₁₄O₃), the molecular weight is 146.18 g/mol .

Predicted Mass Spectrum Fragmentation

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak at m/z 146 may be observed. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

-

m/z 43: [CH₃CO]⁺ (Acylium ion), often the base peak.

-

m/z 87: [M - OCH₂CH₂CH₂OCH₃]⁺ or cleavage at the ester C-O bond.

-

m/z 73: [CH₂(OH)OCH₂CH₃]⁺ from rearrangement.

-

m/z 59: [CH₃OCH₂]⁺.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (typically electron ionization at 70 eV), mass range to be scanned, and detector voltage.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous identification and characterization of this compound. This guide has outlined the expected spectral features based on its molecular structure and provided robust, step-by-step protocols for data acquisition. By following these methodologies, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work involving this important chemical compound.

References

Sources

The Discovery and Scientific Journey of 4-Methoxybutyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide delves into the discovery, synthesis, and evolving applications of 4-methoxybutyl acetate, a versatile ether acetate. While not a household name, this compound serves as a valuable solvent and a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical industries. This document provides a detailed exploration of its historical context, from the broader development of ether solvents to the specific methodologies for its preparation. It offers field-proven insights into its synthesis and characterization, complete with detailed experimental protocols, data interpretation, and visualizations to support researchers in their practical applications.

Introduction: The Emergence of Ether Acetates

The story of this compound is intrinsically linked to the broader history of ether and ester solvents in organic chemistry. Diethyl ether, first synthesized in the 16th century, gained prominence in the 19th century as one of the first general anesthetics, revolutionizing surgery.[1] Beyond its medical applications, its excellent solvency for a wide range of organic compounds made it an indispensable tool in the laboratory.[1]

The 20th century saw the systematic development of a diverse array of ether and ester-based solvents tailored for specific industrial applications. Among these, glycol ethers, characterized by the presence of both an ether and an alcohol functional group, emerged as particularly useful due to their high solvency and higher boiling points compared to simple ethers.[2] The commercialization of "Cellosolve" (ethylene glycol monoethyl ether) in 1924 marked a significant milestone in the history of these versatile solvents.[2]

The subsequent esterification of these glycol ethers to produce ether acetates further expanded their utility. These compounds generally exhibit lower toxicity and are used extensively in coatings, inks, and cleaning formulations.[3] this compound, a member of this class, embodies the advantageous properties of both an ether and an ester, making it a subject of interest for both industrial and research applications.

The Genesis of this compound: A Synthesis-Driven Discovery

The discovery of this compound was not a singular event but rather an outcome of the systematic exploration of ether and ester synthesis. Early research into alkoxybutyl acetates can be traced back to the mid-1970s, with a notable study in 1976 detailing a method for their preparation.[3] This foundational work paved the way for further investigations into the synthesis and properties of this class of compounds.

The synthesis of this compound is a two-stage process, beginning with the formation of its precursor, 4-methoxybutan-1-ol.

Synthesis of the Precursor: 4-Methoxybutan-1-ol

There are two primary and efficient routes for the synthesis of 4-methoxybutan-1-ol:

Method A: Acid-Catalyzed Ring Opening of Tetrahydrofuran (THF)

This method involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst. The protonation of the ether oxygen in THF facilitates a nucleophilic attack by methanol, leading to the ring-opened product.[3]

Method B: Williamson Ether Synthesis from 1,4-Butanediol

A classic and versatile method, the Williamson ether synthesis, can be employed to produce 4-methoxybutan-1-ol from 1,4-butanediol. This SN2 reaction involves the deprotonation of one of the hydroxyl groups of 1,4-butanediol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide.[4]

Experimental Protocol: Synthesis of 4-Methoxybutan-1-ol via Williamson Ether Synthesis

Materials:

-

1,4-Butanediol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Slowly add a solution of 1,4-butanediol (1 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by fractional distillation to yield 4-methoxybutan-1-ol.

Diagram of the Williamson Ether Synthesis for 4-Methoxybutan-1-ol:

Caption: Williamson Ether Synthesis of 4-Methoxybutan-1-ol.

The Final Step: Fischer-Speier Esterification

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 4-methoxybutan-1-ol with acetic acid.[3] This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of acetic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[5]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Materials:

-

4-Methoxybutan-1-ol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybutan-1-ol (1 equivalent) and glacial acetic acid (1.5 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops).

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation.

Diagram of the Fischer Esterification for this compound:

Sources

Foreword: Navigating Data Gaps in Environmental Assessment

An In-depth Technical Guide to the Environmental Impact of 4-Methoxybutyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the environmental impact of this compound (CAS No. 15057-11-1). It is critical to inform the audience that while this document focuses on the 4-isomer, a significant portion of the detailed, publicly available ecotoxicological and environmental fate data pertains to its structural isomer, 3-Methoxybutyl Acetate (CAS No. 4435-53-4).

As such, this guide will utilize the data available for 3-Methoxybutyl Acetate as a scientifically-grounded surrogate to illustrate the principles and methodologies of environmental impact assessment. This approach provides a robust template for analysis but underscores a crucial takeaway: for definitive risk assessment and regulatory submission, empirical studies on this compound itself are imperative. Throughout this document, the specific isomer to which the data pertains will be clearly indicated.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a versatile solvent and chemical intermediate, valued in applications from coatings and inks to the synthesis of pharmaceutical compounds.[1][2] Its utility necessitates a thorough understanding of its potential environmental footprint. The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log KOW) dictate its partitioning between environmental compartments (air, water, soil, biota), its potential for long-range transport, and its bioavailability.

A comparison of the known properties of this compound and its isomer, 3-Methoxybutyl Acetate, is presented below. The similarity in their properties suggests they may behave similarly in the environment, but this assumption requires experimental validation.

Table 1: Comparative Physicochemical Properties of Methoxybutyl Acetate Isomers

| Property | This compound | 3-Methoxybutyl Acetate | Significance for Environmental Impact |

| CAS Number | 15057-11-1[1] | 4435-53-4[3] | Unique identifier for tracking and regulation. |

| Molecular Formula | C₇H₁₄O₃[4] | C₇H₁₄O₃[3] | Determines molecular weight and elemental composition. |

| Molecular Weight | 146.18 g/mol [4] | 146.18 g/mol [5] | Influences diffusion, volatility, and transport. |

| Boiling Point | Not specified | 170 °C at 1,013 hPa[3] | Indicates volatility and partitioning into the atmosphere. |

| Flash Point | Not specified | 68 °C at 1,013 hPa[3] | Relates to flammability and handling safety. |

| Log KOW | Not specified | 1.007[3] | Key indicator of bioaccumulation potential. A low value (<3) suggests low potential. |

| Water Solubility | Not specified | 60.68 g/L at 20°C (for 3-isomer)[1] | High solubility suggests mobility in aquatic systems. |

Section 2: Environmental Fate and Transport

Environmental fate describes what happens to a chemical when it is released into the environment. The key considerations are its persistence (how long it lasts) and its potential to accumulate in organisms.

Biodegradation: Assessing Persistence

Biodegradation is the breakdown of a substance by microorganisms, a primary mechanism for removal from the environment.[6] "Ready biodegradability" is a stringent screening classification indicating a substance is likely to be rapidly and completely degraded in a variety of aerobic environments.[7]

According to Japanese Ministry of International Trade and Industry (MITI) testing and Safety Data Sheet information, 3-Methoxybutyl Acetate is classified as readily biodegradable .[3][8] This suggests it is unlikely to persist in the environment.

The following diagram outlines the typical workflow for a ready biodegradability screening test, such as the OECD 301F method.

Caption: Workflow for OECD 301F Ready Biodegradability Test.

This protocol provides a standardized method for assessing the ready biodegradability of a chemical substance.[9][10]

-

Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium provides essential nutrients for the microorganisms but lacks a carbon source.

-

Inoculum Preparation: Obtain a microbial inoculum, typically from the effluent of a wastewater treatment plant. The concentration of the inoculum should be adjusted to yield a final concentration of suspended solids of 2-5 mg/L in the test vessel.

-

Test Setup:

-

Prepare multiple respirometer bottles for each condition.

-

Test Substance Vessels: Add the mineral medium, inoculum, and the test substance (e.g., this compound) at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

-

Blank Control Vessels: Contain only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.

-

Reference Control Vessels: Contain the mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test procedure.

-

-

Incubation: Seal the bottles and incubate them in the dark at a constant temperature (typically 20 ± 1°C) for 28 days. The pressure change in the headspace of each bottle, resulting from oxygen consumption, is measured continuously by a pressure sensor.

-

Data Collection and Analysis:

-

Record the oxygen consumption over the 28-day period.

-

Calculate the percentage of biodegradation by dividing the oxygen consumed by the test substance (after subtracting the blank) by its ThOD.

-

Pass Criteria: The substance is considered readily biodegradable if it achieves at least 60% biodegradation within the 28-day test period and this level is reached within a 10-day window that begins when 10% biodegradation is first observed.[7][10]

-

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and concentrates in its tissues.[11] The octanol-water partition coefficient (Log KOW) is a key parameter used to predict this potential. A low Log KOW value indicates that the substance is more hydrophilic (water-soluble) and less likely to accumulate in the fatty tissues of organisms.

3-Methoxybutyl Acetate has a Log KOW of 1.007 .[3] This value is well below the typical screening threshold of 3, suggesting a low potential for bioaccumulation. While data for the 4-isomer is not available, its structural similarity makes a similarly low bioaccumulation potential likely.

Section 3: Ecotoxicological Profile

Ecotoxicology evaluates the harmful effects of chemicals on ecosystems. For aquatic environments, acute toxicity to fish is a fundamental endpoint.

Acute Aquatic Toxicity

Acute toxicity tests determine the concentration of a substance that is lethal to a proportion of a test population over a short exposure period. The standard metric is the LC50 (Lethal Concentration, 50%), the concentration that kills 50% of the test organisms within a specified time (typically 96 hours for fish).[12]

The data for 3-Methoxybutyl Acetate presents a case for careful interpretation.

-

One Safety Data Sheet states it "shall not be classified as hazardous to the aquatic environment".[3] This is a classification based on regulatory criteria, which may consider multiple endpoints.

-

However, a specific study registered with the European Chemicals Agency (ECHA) reports a 96-hour LC50 of 7.1 mg/L for the zebrafish (Brachydanio rerio).[13]

This discrepancy highlights that a "not classified" status does not mean zero toxicity. The LC50 value provides a quantitative measure of toxicity that is essential for a full risk assessment.

The diagram below illustrates the process for conducting a fish acute toxicity test according to OECD Guideline 203.

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

This protocol describes a method to determine the acute lethal toxicity of a substance to fish in freshwater.[14][15]

-

Test Organism: A standard fish species like the Zebra Fish (Danio rerio) is typically used. Healthy, juvenile fish are selected and acclimated to laboratory conditions for at least 12 days.[14]

-

Range-Finding Test: A preliminary test is often conducted to determine the range of concentrations for the definitive test. Small groups of fish are exposed to a wide, logarithmic series of concentrations (e.g., 0.1, 1, 10, 100 mg/L) for 96 hours.

-

Definitive Test Setup:

-

Based on the range-finding results, a geometric series of at least five concentrations is selected.

-

Test tanks are filled with the appropriate test solutions. A negative control (dilution water only) is also prepared. If a solvent is used to dissolve the test substance, a solvent control is also required.

-

A minimum of 7 fish are randomly assigned to each test concentration and control tank.

-

-

Exposure and Observation:

-

The test duration is 96 hours.

-

Fish are not fed during the test.

-

Observations for mortality and any sub-lethal effects (e.g., loss of equilibrium, erratic swimming, discoloration) are made and recorded at 24, 48, 72, and 96 hours.[15]

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly to ensure they remain within acceptable limits.

-

-

Data Analysis: The cumulative mortalities for each concentration at 96 hours are used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as probit analysis or the Trimmed Spearman-Karber method.[15]

Section 4: Environmental Risk Assessment Summary and Future Directions

The overall environmental impact of a substance is determined by integrating its exposure potential (driven by its fate and transport properties) with its effect potential (ecotoxicity).

Caption: Logical framework for environmental impact assessment.

Based on the available surrogate data for 3-Methoxybutyl Acetate, a preliminary environmental profile can be summarized.

Table 2: Summary of Environmental Profile (Based on 3-Methoxybutyl Acetate Data)

| Environmental Aspect | Finding | Implication |

| Persistence | Readily Biodegradable[3][8] | Low. Unlikely to persist in the environment. |

| Bioaccumulation | Low Potential (Log KOW = 1.007)[3] | Low. Unlikely to accumulate in organisms or magnify in the food chain. |

| Aquatic Toxicity | 96-hr LC50 = 7.1 mg/L (Zebra Fish)[13] | Poses a risk to aquatic organisms at this concentration. |

Conclusion and Recommendations

While this compound is a valuable industrial chemical, a comprehensive assessment of its environmental impact is currently hindered by a lack of specific data. By using its isomer, 3-Methoxybutyl Acetate, as a proxy, this guide illustrates that while the substance is likely to be non-persistent and have low bioaccumulation potential, it may still exhibit acute toxicity to aquatic life.

For researchers, scientists, and drug development professionals utilizing or synthesizing this compound, the following actions are strongly recommended:

-

Commission Empirical Studies: To ensure environmental safety and meet regulatory requirements, conduct "ready biodegradability" (e.g., OECD 301F) and "acute fish toxicity" (OECD 203) tests specifically on this compound.

-

Data Transparency: Promote the publication of environmental safety data to contribute to the collective scientific understanding and facilitate more accurate risk assessments in the future.

-

Informed Substitution: Where feasible, consider the environmental profiles of alternative solvents or intermediates early in the development process.

By following the methodologies outlined in this guide, the scientific community can ensure that innovative chemical development proceeds in an environmentally responsible manner.

References

- Chemos GmbH & Co.KG. (2019).

- Benchchem. (n.d.). This compound | 15057-11-1.

- CAMEO Chemicals. (n.d.). 3-METHOXYBUTYL ACETATE.

- PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, U.S.

- PubChem. (n.d.). 3-Methoxybutyl acetate. Retrieved from National Center for Biotechnology Information, U.S.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 15057-11-1.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 15057-11-1.

- European Chemicals Agency (ECHA). (n.d.). 3-methoxybutyl acetate - Registration Dossier: Short-term toxicity to fish.

- OECD. (n.d.). Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures.

- Concawe. (n.d.). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F).

- Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability.

- ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Aropha. (n.d.). Types of OECD 301 Biodegradation Tests.

- Environmental Science: Nano. (2024).

- Henkel. (n.d.).

- Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203).

- National Institute of Technology and Evaluation (NITE), Japan. (n.d.). 4435-53-4 / 2-739.

- Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test.

- Environmental Toxicology and Chemistry. (2022). Persistent, Bioaccumulative, and Toxic Chemicals in Wild Alpine Insects: A Methodological Case Study.

- OECD. (1992). OECD Guideline for Testing of Chemicals, No. 301: Ready Biodegradability.

- Journal of Applied Toxicology. (2022). Ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane: Toxicological effects on marine biota and human concerns.

- ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methoxybutyl Acetate | 4435-53-4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 15057-11-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemos.de [chemos.de]

- 4. This compound | C7H14O3 | CID 21903822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxybutyl acetate | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. concawe.eu [concawe.eu]

- 7. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 8. J-CHECK(English) [nite.go.jp]

- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 10. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 11. Persistent, Bioaccumulative, and Toxic Chemicals in Wild Alpine Insects: A Methodological Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxybutyl Acetate from 4-methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methoxybutyl acetate is a valuable ester compound utilized as a solvent and an intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical industries. Its synthesis from the corresponding alcohol, 4-methoxybutan-1-ol, is a fundamental esterification reaction. This document provides detailed protocols for two common and effective methods for this transformation: the classic Fischer esterification under acidic conditions and a milder acetylation using acetic anhydride, often with a basic catalyst. The choice between these methods will depend on factors such as substrate sensitivity, desired reaction time, and available reagents. This guide offers in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Reaction Mechanisms and Strategic Considerations

The synthesis of this compound from 4-methoxybutan-1-ol can be approached through two primary, mechanistically distinct pathways. The selection of a particular pathway is often dictated by the desired reaction conditions and the scale of the synthesis.

Fischer-Speier Esterification: An Equilibrium-Driven Process

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, 4-methoxybutan-1-ol reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

Mechanism: The reaction proceeds via a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the acetic acid, enhancing its electrophilicity. The lone pair of electrons on the hydroxyl oxygen of 4-methoxybutan-1-ol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product, this compound.

Causality of Experimental Design: Since Fischer esterification is a reversible process, experimental conditions must be manipulated to drive the equilibrium towards the product side. This is typically achieved by using a large excess of one of the reactants (usually the less expensive one, in this case, acetic acid) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

Acetylation with Acetic Anhydride: A Kinetically Controlled Approach

A more rapid and often irreversible method for the synthesis of this compound is the acylation of 4-methoxybutan-1-ol using acetic anhydride. This reaction is frequently catalyzed by a base, such as pyridine or, more efficiently, 4-(dimethylamino)pyridine (DMAP).[3]

Mechanism with Pyridine: Pyridine acts as a base to deprotonate the alcohol, increasing its nucleophilicity. It can also act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion, which is then readily attacked by the alcohol.

Mechanism with DMAP Catalyst: DMAP is a superior nucleophilic catalyst compared to pyridine. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than acetic anhydride itself, leading to a dramatic increase in the reaction rate.

Causality of Experimental Design: This method is generally faster and proceeds under milder conditions than Fischer esterification. The choice of catalyst (pyridine vs. DMAP) depends on the reactivity of the alcohol. For a primary alcohol like 4-methoxybutan-1-ol, pyridine is often sufficient, though DMAP can be used to accelerate the reaction further. The work-up procedure is critical for removing the basic catalyst and any remaining acetic anhydride.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Methoxybutan-1-ol | C₅H₁₂O₂ | 104.15 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ≥99.7% | Fisher Scientific |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 95-98% | Merck |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥99% | Alfa Aesar |

| Pyridine | C₅H₅N | 79.10 | ≥99.8% | Acros Organics |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | ≥99% | TCI |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | LabChem |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | VWR |

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is designed for the synthesis of this compound on a laboratory scale using the Fischer esterification method.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybutan-1-ol (10.42 g, 0.1 mol).

-

Addition of Reagents: To the flask, add glacial acetic acid (18.02 g, 0.3 mol, 3 equivalents).

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The optimal temperature is typically around 120-130 °C. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up - Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.

-

Washing: Wash the organic layer with brine (30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 168-170 °C.

Workflow Diagram: Fischer Esterification

Caption: Workflow for Acetylation of 4-methoxybutan-1-ol.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the methoxy methyl protons (singlet, ~3.3 ppm), and the methylene protons of the butyl chain (multiplets). The methylene group adjacent to the acetate oxygen will be shifted downfield (~4.1 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon of the ester (~171 ppm), the methoxy carbon (~59 ppm), and the carbons of the butyl chain. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group around 1740 cm⁻¹, and C-O stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 146.18. |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

4-Methoxybutan-1-ol: Combustible liquid. May cause skin and eye irritation.

-

Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

-

Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. [2][4]* Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. [5][6]* Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. [7][8]* 4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield (Fischer) | Incomplete reaction due to insufficient reflux time or catalyst. | Increase reflux time and/or add more catalyst. Ensure efficient removal of water if using a Dean-Stark trap. |

| Low Yield (Acetylation) | Incomplete reaction. | Increase reaction time or use a more potent catalyst like DMAP. Ensure reagents are anhydrous. |

| Product Contamination | Incomplete work-up or purification. | Ensure thorough washing during the work-up to remove all acidic or basic impurities. Optimize distillation conditions. |

| Emulsion during Extraction | Vigorous shaking. | Gently invert the separatory funnel instead of shaking. Addition of brine can help to break up emulsions. |

References

- Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.

- OperaChem. (2024, January 5).

- Fisher Scientific. (2009, June 23).

- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B.

- Jubilant Ingrevia. (n.d.).

- Fischer Esterific

- What is the best work-up for acetic anhydride/pyradine acetylation?

- Ester synthesis by acyl

- Jubilant Ingrevia Limited. (2024, January 25).

- AWS. (n.d.).

- The Science Behind DMAP: Structure, Reactivity, and C

- Carl ROTH. (n.d.).

- Progress in purification of methyl acetate.

- How can I get acetylation with acetic anhydride and prydine?

- Experiment 10: Fischer Esterification: An ester

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cerritos.edu [cerritos.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. community.wvu.edu [community.wvu.edu]

Application Note: Synthesis of 4-Methoxybutyl Acetate via Fischer Esterification

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of 4-Methoxybutyl Acetate and the Elegance of Fischer Esterification

This compound is a valuable bifunctional molecule possessing both ether and ester moieties. This unique structural feature imparts a desirable balance of polarity and volatility, making it a versatile solvent in the manufacturing of coatings, inks, and adhesives.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] The synthesis of this compound is elegantly achieved through the Fischer esterification, a classic and cost-effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of this compound via Fischer esterification, emphasizing the mechanistic underpinnings and practical considerations for a successful and reproducible outcome.

Reaction Mechanism: A Step-by-Step Look at Acid-Catalyzed Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The mechanism, illustrated below, proceeds through a series of protonation and deprotonation steps to form the ester and water.[2][4]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 4-methoxybutanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][5]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.[5]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the ester, it is crucial to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, in accordance with Le Châtelier's principle.[6]

Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol details the synthesis of this compound from 4-methoxybutanol and glacial acetic acid using sulfuric acid as a catalyst.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Methoxybutanol | 104.15 | 20.83 g (22.4 mL) | 0.20 | Limiting Reagent |

| Glacial Acetic Acid | 60.05 | 36.03 g (34.4 mL) | 0.60 | 3 equivalents |

| Concentrated Sulfuric Acid | 98.08 | ~1 mL | - | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

| Diethyl Ether | 74.12 | As needed | - | Extraction solvent |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure

Figure 2: Experimental Workflow for Synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybutanol (20.83 g, 0.20 mol) and glacial acetic acid (36.03 g, 0.60 mol).

-

Rationale: Using a 3-fold excess of acetic acid helps to shift the reaction equilibrium towards the product side.

-

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (~1 mL) to the reaction mixture while stirring.

-

Safety Note: The addition of sulfuric acid is exothermic. It is recommended to cool the flask in an ice bath during the addition.

-

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours.

-

Rationale: Heating increases the reaction rate, and the reflux setup prevents the loss of volatile reactants and products.[7]

-

-